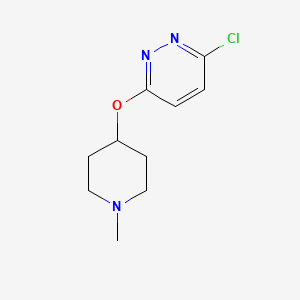
3-Chloro-6-((1-methylpiperidin-4-yl)oxy)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-((1-methylpiperidin-4-yl)oxy)pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse pharmacological activities and are used in various medicinal and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-((1-methylpiperidin-4-yl)oxy)pyridazine typically involves the reaction of 3-chloropyridazine with 1-methylpiperidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 1-methylpiperidin-4-ol attacks the chlorine atom on the pyridazine ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the compound’s purity and structure.
化学反応の分析
Types of Reactions
3-Chloro-6-((1-methylpiperidin-4-yl)oxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, bases like potassium carbonate, solvents like DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyridazine derivatives.
科学的研究の応用
3-Chloro-6-((1-methylpiperidin-4-yl)oxy)pyridazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3-Chloro-6-((1-methylpiperidin-4-yl)oxy)pyridazine involves its interaction with specific molecular targets within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Pyridazine: The parent compound, known for its wide range of biological activities.
Pyridazinone: A derivative with a keto group, exhibiting diverse pharmacological properties.
3-Chloropyridazine: A precursor in the synthesis of 3-Chloro-6-((1-methylpiperidin-4-yl)oxy)pyridazine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with a piperidine moiety makes it a valuable scaffold for the development of new compounds with potential therapeutic applications.
生物活性
3-Chloro-6-((1-methylpiperidin-4-yl)oxy)pyridazine is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and pharmacological applications. This compound's structural characteristics contribute to its interaction with various biological targets, leading to different therapeutic effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a chloro group at the 3-position and a piperidine moiety, which is crucial for its biological interactions.
Antitumor Activity
Research has indicated that derivatives of pyridazine, including this compound, exhibit significant antitumor activity. A study on related compounds demonstrated that these derivatives can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The mechanism involves the induction of cell cycle arrest and pro-apoptotic signaling pathways, which are critical for cancer therapy.
Table 1: Antitumor Activity of Pyridazine Derivatives
| Compound | Cell Line | % Apoptosis Induced | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 42% | Induction of late apoptosis |
| 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | HCT116 | 93% | Cell cycle arrest in S phase |
| Other derivatives | Various | Varies | Apoptosis and necrosis induction |
The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as an anticancer agent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and survival. The compound acts as an inhibitor of certain kinases, which play a pivotal role in signaling pathways that regulate cell growth and apoptosis.
In particular, it has been noted for its ability to modulate the activity of MDM2, a negative regulator of the p53 tumor suppressor. By inhibiting MDM2, this compound can stabilize p53, leading to enhanced apoptotic signaling in cancer cells.
Case Studies
Several studies have explored the efficacy of pyridazine derivatives in preclinical models:
- Study on MDM2 Inhibition : A study published in the Journal of Medicinal Chemistry highlighted the design and synthesis of pyridazine derivatives as potent MDM2 inhibitors. The results indicated that these compounds could effectively disrupt MDM2-p53 interactions, enhancing p53-mediated apoptosis in cancer cells .
- Antitumor Efficacy : In vivo studies conducted on xenograft models showed that treatment with this compound resulted in significant tumor regression compared to control groups. The compound demonstrated a favorable pharmacokinetic profile and low toxicity levels, making it a promising candidate for further development .
特性
分子式 |
C10H14ClN3O |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
3-chloro-6-(1-methylpiperidin-4-yl)oxypyridazine |
InChI |
InChI=1S/C10H14ClN3O/c1-14-6-4-8(5-7-14)15-10-3-2-9(11)12-13-10/h2-3,8H,4-7H2,1H3 |
InChIキー |
MOCRMXJNATZCSK-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)OC2=NN=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















